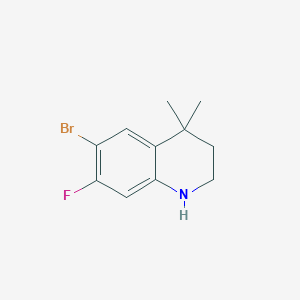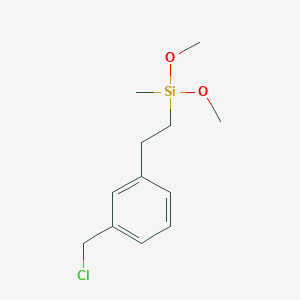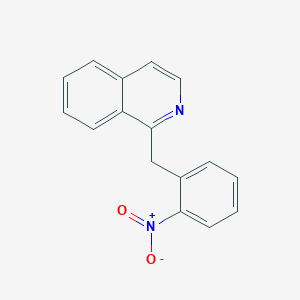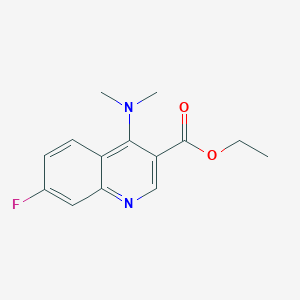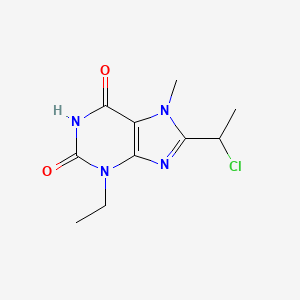![molecular formula C13H15N3O3 B15065793 3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B15065793.png)
3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzo[d][1,3]dioxole moiety fused with a spirocyclic oxa-triazaspirodecene ring system. The presence of multiple heteroatoms and aromatic rings makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the benzo[d][1,3]dioxole and the spirocyclic oxa-triazaspirodecene moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines.
Benzo[d][1,3]dioxole derivatives: Compounds containing the benzo[d][1,3]dioxole moiety exhibit similar aromatic properties.
Uniqueness
The uniqueness of 3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[45]dec-2-ene lies in its spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15N3O3 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C13H15N3O3/c1-2-10-11(18-8-17-10)7-9(1)12-15-13(19-16-12)3-5-14-6-4-13/h1-2,7,14H,3-6,8H2,(H,15,16) |
Clé InChI |
RRXDBKCDLHZABU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12N=C(NO2)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran](/img/structure/B15065716.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)
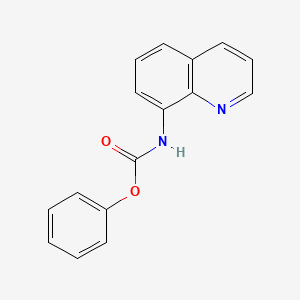
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)
